

# 5-Methyl-1,3-benzodioxole: A Comparative Guide to a Versatile Methylenedioxy Compound

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methyl-1,3-benzodioxole

Cat. No.: B1360083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, methylenedioxy compounds serve as crucial building blocks for a wide array of molecules. Among these, **5-Methyl-1,3-benzodioxole** is emerging as a noteworthy alternative to more traditionally utilized compounds, such as safrole and isosafrole. This guide provides an objective comparison of **5-Methyl-1,3-benzodioxole** with other methylenedioxy compounds, supported by available experimental data, to inform research and development decisions.

## Physicochemical Properties: A Comparative Overview

A fundamental comparison of the physicochemical properties of **5-Methyl-1,3-benzodioxole**, safrole, and isosafrole reveals key distinctions that can influence their application in various synthetic protocols.

| Property          | 5-Methyl-1,3-benzodioxole                                        | Safrole                                        | Isosafrole                                     |
|-------------------|------------------------------------------------------------------|------------------------------------------------|------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> O <sub>2</sub> <a href="#">[1]</a> | C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> | C <sub>10</sub> H <sub>10</sub> O <sub>2</sub> |
| Molecular Weight  | 136.15 g/mol <a href="#">[1]</a>                                 | 162.19 g/mol                                   | 162.19 g/mol                                   |
| Boiling Point     | 199-200 °C                                                       | 232-234 °C                                     | 247-248 °C                                     |
| Density           | 1.135 g/mL at 25 °C                                              | 1.096 g/mL at 20 °C                            | 1.121 g/mL at 20 °C                            |
| Appearance        | Colorless to pale yellow liquid <a href="#">[2]</a>              | Colorless or slightly yellow oily liquid       | Colorless liquid with an anise odor            |

## Applications in Synthesis

**5-Methyl-1,3-benzodioxole** is a key intermediate in the synthesis of various pharmaceutical compounds.[\[3\]](#)[\[4\]](#) Its primary documented application is in the production of Sitaxentan sodium, an endothelin receptor antagonist.[\[4\]](#) The methyl group on the benzene ring provides a site for further functionalization, making it a versatile precursor in medicinal chemistry.

In contrast, safrole and isosafrole are well-known precursors in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA). Beyond this, safrole is a precursor for the insecticide synergist piperonyl butoxide and has been used in the fragrance industry. Isosafrole is also utilized in the synthesis of piperonal, a valuable fragrance compound.

## Biological Activity: A Comparative Perspective

While direct comparative studies on the biological activity of **5-Methyl-1,3-benzodioxole** against other methylenedioxyl compounds are limited, research on 1,3-benzodioxole derivatives provides insights into their potential. It is important to note that the following data is not a direct comparison from a single study but a compilation of available information.

## Anticancer Activity

Numerous 1,3-benzodioxole derivatives have been investigated for their anticancer properties. The inhibitory concentrations (IC<sub>50</sub>) for some derivatives against various cancer cell lines are presented below. It is crucial to note that these are different derivatives and not a direct comparison of the parent compounds.

| Compound/Derivative                                     | Cell Line               | IC <sub>50</sub> (μM) | Reference |
|---------------------------------------------------------|-------------------------|-----------------------|-----------|
| 1,3-Benzodioxole derivative 8                           | Leukemia (CCRF-CEM)     | <0.01                 | [5]       |
| 1,3-Benzodioxole derivative 8                           | Lung Cancer (A549/ATCC) | 0.023                 | [5]       |
| 1,3-Benzodioxole derivative 8                           | Colon Cancer (COLO 205) | <0.01                 | [5]       |
| 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride | HeLa                    | 20                    | [6]       |
| 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride | MCF-7                   | 29                    | [6]       |
| 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl-chloride | HCT116                  | 26                    | [6]       |
| 5-methyl-1,3-benzenediol (from lichen)                  | MCF-7                   | 1.2-12.8 μg/ml        | [7]       |

## Antimicrobial Activity

The antimicrobial potential of methylenedioxy compounds has also been explored. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

| Compound | Microorganism          | MIC ( $\mu$ g/mL) | Reference |
|----------|------------------------|-------------------|-----------|
| Safrole  | Staphylococcus aureus  | 512               | [8]       |
| Safrole  | Escherichia coli       | >1024             | [8]       |
| Safrole  | Pseudomonas aeruginosa | >1024             | [8]       |

While specific MIC values for **5-Methyl-1,3-benzodioxole** were not found, the data for safrole suggests that methylenedioxy compounds may exhibit selective antimicrobial activity.

## Interaction with Cytochrome P450 Enzymes

The interaction of methylenedioxy compounds with cytochrome P450 (CYP) enzymes is of significant interest in drug development due to the potential for drug-drug interactions. Safrole is a known inhibitor of several CYP isozymes.

| Compound | CYP Isozyme | Inhibition Type | IC <sub>50</sub> ( $\mu$ M) |
|----------|-------------|-----------------|-----------------------------|
| Safrole  | CYP1A2      | Competitive     | <20                         |
| Safrole  | CYP2A6      | Non-competitive | <20                         |
| Safrole  | CYP2E1      | Non-competitive | <20                         |
| Safrole  | CYP2D6      | -               | >20                         |
| Safrole  | CYP3A4      | -               | >20                         |

Data compiled from studies on various methylenedioxy-derived designer drugs indicates that many inhibit CYP2D6.[9][10]

No direct data on the CYP450 inhibition profile of **5-Methyl-1,3-benzodioxole** was found in the reviewed literature. However, the shared 1,3-benzodioxole moiety suggests a potential for interaction, warranting further investigation.

## Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for key reactions involving methylenedioxy compounds.

## General Synthesis of 1,3-Benzodioxoles from Catechols

This protocol describes a common method for the synthesis of the 1,3-benzodioxole ring system.

### Materials:

- Catechol derivative (e.g., 4-methylcatechol)
- Dichloromethane or Dibromomethane
- Base (e.g., Sodium Hydroxide, Potassium Carbonate)
- Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), if applicable
- Solvent (e.g., Water, DMF, Acetonitrile)

### Procedure:

- Dissolve the catechol derivative in the chosen solvent.
- Add the base and the phase transfer catalyst (if used).
- Heat the mixture to the desired reaction temperature.
- Slowly add the dihalomethane (e.g., dichloromethane) to the reaction mixture.
- Maintain the reaction at temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).
- Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
- Extract the product with an organic solvent.

- Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or chromatography to yield the desired 1,3-benzodioxole.

## General Procedure for In Vitro Cytochrome P450 Inhibition Assay (IC<sub>50</sub> Determination)

This protocol outlines a typical workflow for assessing the inhibitory potential of a compound against CYP enzymes.[\[11\]](#)[\[12\]](#)

### Materials:

- Human liver microsomes
- CYP isozyme-specific probe substrate
- Test compound (e.g., **5-Methyl-1,3-benzodioxole**)
- NADPH regenerating system
- Incubation buffer (e.g., potassium phosphate buffer)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system

### Procedure:

- Pre-incubate human liver microsomes with a range of concentrations of the test compound in the incubation buffer.
- Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.
- Incubate the mixture at 37°C for a defined period.

- Terminate the reaction by adding the quenching solution.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
- Calculate the percent inhibition of the control activity at each concentration of the test compound.
- Determine the  $IC_{50}$  value by fitting the inhibition data to a suitable model.

## Visualizations

### Synthesis Pathway of 1,3-Benzodioxole Derivatives

The following diagram illustrates a generalized synthetic pathway for creating derivatives from a 1,3-benzodioxole core structure, which is applicable to **5-Methyl-1,3-benzodioxole**.

## General Synthetic Pathway for 1,3-Benzodioxole Derivatives

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for 1,3-benzodioxole derivatives.

## Experimental Workflow for CYP450 Inhibition Assay

This diagram outlines the key steps in determining the IC<sub>50</sub> of a compound for a specific cytochrome P450 isozyme.

#### Experimental Workflow for CYP450 Inhibition (IC50) Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining CYP450 inhibition IC<sub>50</sub> values.

## Conclusion

**5-Methyl-1,3-benzodioxole** presents itself as a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of compounds like Sitaxentan sodium. While direct comparative performance data against other methylenedioxy compounds such as safrole is currently limited in publicly available literature, its distinct physicochemical properties and substitution pattern offer unique synthetic possibilities. The provided data on the biological activities of related 1,3-benzodioxole structures suggests a potential for broader applications, although further specific studies on **5-Methyl-1,3-benzodioxole** are necessary to fully elucidate its pharmacological and toxicological profile. The experimental protocols and workflows outlined here provide a foundation for researchers to conduct such comparative studies and further explore the potential of this versatile compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen *Parmotrema tinctorum* with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS Profile and Enhancement of Antibiotic Activity by the Essential Oil of Ocotea odorífera and Safrole: Inhibition of *Staphylococcus aureus* Efflux Pumps | MDPI [mdpi.com]
- 9. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. criver.com [criver.com]
- To cite this document: BenchChem. [5-Methyl-1,3-benzodioxole: A Comparative Guide to a Versatile Methylenedioxy Compound]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360083#5-methyl-1-3-benzodioxole-as-an-alternative-to-other-methylenedioxy-compounds]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)